molecular formula C13H18O3 B2698810 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid CAS No. 82545-51-5

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid

Cat. No.: B2698810
CAS No.: 82545-51-5
M. Wt: 222.284
InChI Key: YDLFOECLRCJUCM-UHFFFAOYSA-N
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Description

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a hydroxyl group, a phenyl group, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by oxidation and hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4,4-dimethyl-2-phenylpentanoic acid is unique due to its specific combination of functional groups and its structural configuration.

Properties

IUPAC Name

3-hydroxy-4,4-dimethyl-2-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)11(14)10(12(15)16)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLFOECLRCJUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C1=CC=CC=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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